1-(2H-indazol-2-yl)butan-2-ol
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Overview
Description
1-(2H-indazol-2-yl)butan-2-ol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a butanol group attached to the indazole ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties .
Preparation Methods
The synthesis of 1-(2H-indazol-2-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of a catalyst or solvent . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2H-indazol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2H-indazol-2-yl)butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2H-indazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other cellular targets, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2H-indazol-2-yl)butan-2-ol can be compared with other similar compounds, such as:
1H-indazole: A more thermodynamically stable tautomer of indazole, commonly used in medicinal chemistry.
2H-indazole: Another tautomer of indazole, similar in structure but with different chemical properties.
Indole: A structurally related compound with a fused benzene and pyrrole ring, known for its diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2703781-23-9 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-indazol-2-ylbutan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-2-10(14)8-13-7-9-5-3-4-6-11(9)12-13/h3-7,10,14H,2,8H2,1H3 |
InChI Key |
XBZZCCIKMUUPJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=C2C=CC=CC2=N1)O |
Purity |
95 |
Origin of Product |
United States |
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